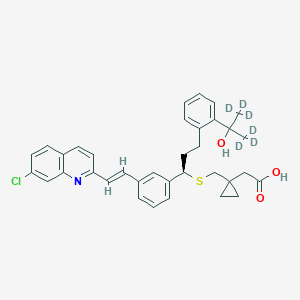

Montelukast-d6

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

NT-157 的合成涉及多个步骤,包括中间体化合物的制备及其在特定条件下的后续反应。详细的合成路线和反应条件是专有的,未公开。 已知 NT-157 可以多种形式获得,包括固体和溶液,用于研究目的 . NT-157 的工业生产方法没有广泛记载,因为它主要用于研究环境。

化学反应分析

NT-157 经历了几种类型的化学反应,包括:

氧化和还原: 这些反应对于修饰 NT-157 的官能团至关重要,这会影响其生物活性。

取代反应: 这些反应涉及分子中特定原子或基团的替换,这会改变其性质和功效。

常用试剂和条件: NT-157 的合成和修饰通常涉及二甲基亚砜 (DMSO) 等试剂以及在受控温度和压力条件下的特定催化剂.

科学研究应用

Pharmacokinetic Studies

Montelukast-d6 is frequently employed as an internal standard in pharmacokinetic studies to enhance the accuracy and reliability of drug quantification in biological matrices. Its use allows for precise measurement of montelukast levels in plasma, which is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Method Development

A notable study developed a sensitive LC-ESI-MS/MS method for quantifying montelukast in human plasma using this compound as an internal standard. This method demonstrated high specificity and sensitivity with a linear range from 1.0 to 800.0 ng/mL, achieving a correlation coefficient (r²) ≥ 0.9996 . The method was validated through various stability studies, confirming the reliability of this compound in clinical settings.

| Parameter | Value |

|---|---|

| Linear Range | 1.0 - 800.0 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.9996 |

| Intraday Precision | 1.91% - 7.10% |

| Inter-day Precision | 3.42% - 4.41% |

Clinical Applications

Montelukast is widely recognized for its role in managing asthma and allergic rhinitis. The incorporation of this compound in clinical studies aids in evaluating the pharmacokinetics of montelukast under various dosing regimens.

Bioequivalence Studies

In bioequivalence studies, this compound has been utilized to compare the pharmacokinetic profiles of different formulations of montelukast. For instance, one study assessed the bioavailability of montelukast using a novel mucoadhesive film formulation, highlighting improvements in drug absorption compared to traditional tablet forms . The study measured drug concentrations using LC-MS/MS with this compound as an internal standard.

| Formulation Type | Bioavailability Improvement |

|---|---|

| Traditional Tablets | Inconsistent uptake |

| Mucoadhesive Films | Enhanced absorption |

Safety and Efficacy Evaluations

Montelukast has been associated with various neuropsychiatric side effects, necessitating thorough evaluations of its safety profile. This compound plays a crucial role in these assessments by providing accurate quantification methods to analyze drug exposure levels.

Neuropsychiatric Risk Assessment

The FDA has reported cases linking montelukast to neuropsychiatric events, including suicidal ideation . Studies employing this compound have facilitated investigations into these adverse effects by allowing researchers to correlate plasma levels with reported symptoms.

Case Studies

Several case studies illustrate the utility of this compound in clinical research:

High-Dose Oral Administration Study

A pilot study investigated the peak plasma concentration after high-dose oral administration of montelukast, utilizing this compound for accurate measurement . Results indicated significant variability in drug exposure among participants, underscoring the importance of individualized treatment approaches.

Development of New Formulations

Research on a novel mucoadhesive film formulation demonstrated improved pharmacological features and bioavailability compared to traditional tablets . The study utilized this compound to ensure precise quantification during pharmacokinetic assessments.

作用机制

相似化合物的比较

生物活性

Montelukast-d6, a deuterated form of the leukotriene receptor antagonist montelukast, is primarily utilized as an internal standard in pharmacokinetic studies. This compound has gained attention due to its role in quantifying montelukast levels in biological samples, particularly in the context of asthma and allergic conditions. The following sections detail its biological activity, pharmacokinetics, and relevant case studies.

Montelukast acts as a selective antagonist for the cysteinyl leukotriene receptor 1 (CysLT1). By blocking the action of leukotrienes D4, C4, and E4, it reduces bronchoconstriction and inflammation associated with asthma and allergic rhinitis. The potency of this compound as a CysLT1 antagonist is demonstrated by its IC50 value of 4.9 nM in human embryonic kidney cells (HEK293) expressing the receptor, while it shows significantly lower affinity for CysLT2 receptors (IC50 > 10,000 nM) .

Pharmacokinetics

The pharmacokinetic profile of this compound has been extensively studied. A recent pilot study investigated the plasma concentration-time profiles following administration of high doses of montelukast. Key parameters from this study are summarized in Table 1.

| Parameter | Mean (SD) | Median | Range |

|---|---|---|---|

| Dose (mg/kg) | 1.0 (0.4) | 0.8 | 0.5 – 1.8 |

| tmax (hours) | 2.9 (0.7) | 3.0 | 2.0 – 4.0 |

| Cmax (ng/ml) | 1,620 (1,196) | 1,378 | 16 – 4,895 |

| AUC last (ngxhr/ml) | 3,579 (2,505) | 2,924 | 32 – 9,017 |

The study indicated a moderate to slow absorption rate with high inter-individual variability in peak plasma concentrations (Cmax), highlighting the complexities involved in drug metabolism and response among different patients .

Clinical Studies and Efficacy

Montelukast has been shown to be effective in various clinical settings:

- Asthma Management : Montelukast is widely recognized for its role as a maintenance treatment for asthma. It is particularly beneficial for children with mild asthma and can serve as an add-on therapy for patients inadequately controlled on inhaled corticosteroids (ICS). Clinical efficacy has been supported by systematic reviews and meta-analyses .

- Allergic Rhinitis : In addition to asthma, montelukast is indicated for the relief of symptoms associated with seasonal allergies. Its effectiveness in reducing nasal congestion and other symptoms has been documented in several studies .

Case Studies

A notable clinical trial analyzed the bioequivalence of two formulations of montelukast using this compound as an internal standard. The study involved plasma sample analysis from participants receiving both test and reference formulations. Key findings included:

- Peak plasma concentrations were comparable between formulations with no significant differences observed.

- Statistical analysis showed test/reference ratios for AUC0-36h at 102.458 and Cmax at 93.490 .

This study underscores the utility of this compound in pharmacokinetic assessments and its importance in ensuring accurate drug quantification.

Safety Profile

Montelukast is generally well tolerated; however, it is associated with certain side effects such as headaches and gastrointestinal disturbances. More serious adverse effects have been reported infrequently but include hypersensitivity reactions and potential mood changes . A comprehensive review highlighted that while montelukast is effective for many patients, there exists considerable interindividual variability in efficacy, necessitating further research into genetic factors influencing drug response .

属性

IUPAC Name |

2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(1,1,1,3,3,3-hexadeuterio-2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H36ClNO3S/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39)/b15-10+/t32-/m1/s1/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCHDWCPVSPXUMX-ZCAOFVIOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)(C([2H])([2H])[2H])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H36ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

592.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。